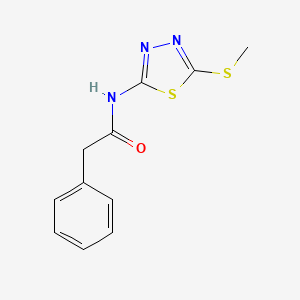
N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. . The presence of the thiadiazole ring in the structure imparts unique chemical and biological properties to the compound.
准备方法
The synthesis of N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide typically involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions are carefully controlled to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiadiazole ring, leading to the formation of various derivatives. Common reagents used in these reactions include triethylamine, hydrazonoyl halides, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
作用机制
The mechanism of action of N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
相似化合物的比较
N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide can be compared with other similar compounds, such as:
Sulfathiazole: An antimicrobial drug with a similar thiadiazole ring structure.
Ritonavir: An antiretroviral drug that also contains a thiadiazole ring.
Abafungin: An antifungal drug with a related structure. The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenylacetamide group, which imparts distinct chemical and biological properties.
生物活性
N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research and antimicrobial properties. This article presents a comprehensive overview of its biological activity based on recent research findings.
Chemical Structure and Properties
The compound this compound has the following chemical formula:
This structure features a thiadiazole ring, which is known for various biological activities, including anticancer and antimicrobial effects.
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiadiazole derivatives. For instance, derivatives similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for related compounds:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | HCT116 (Colon Cancer) | 3.29 |
| Compound B | H460 (Lung Cancer) | 10.0 |
| Compound C | MCF-7 (Breast Cancer) | 0.28 |
| Compound D | PC3 (Prostate Cancer) | 89.2% inhibition at 10 µM |
These findings suggest that modifications on the thiadiazole ring can enhance anticancer activity. Specifically, compounds with certain substituents on the phenyl ring showed improved efficacy against breast and lung cancer cell lines .
The mechanism of action for these compounds often involves interaction with cellular targets such as tubulin. Molecular docking studies have indicated that these compounds can bind effectively to tubulin, disrupting microtubule dynamics and leading to apoptosis in cancer cells . For example, one study reported an IC50 value of 0.794 µM against breast cancer cells through this mechanism.
Antimicrobial Activity
In addition to anticancer properties, this compound may exhibit antimicrobial activity. Compounds with similar structures have been tested against various pathogens with promising results:
| Pathogen | MIC (Minimum Inhibitory Concentration) |
|---|---|
| Pseudomonas aeruginosa | 0.21 μM |
| Escherichia coli | 0.21 μM |
These results indicate that thiadiazole derivatives could serve as templates for developing new antimicrobial agents .
Case Studies
- Study on Antitumor Activity : A recent study synthesized a series of thiadiazole derivatives and evaluated their cytotoxicity against multiple cancer cell lines using MTS assays. The most potent compound showed selective toxicity towards cancer cells while sparing normal fibroblast cells .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of thiadiazole derivatives against common bacterial strains. The study found that certain modifications significantly increased the potency against resistant strains .
属性
IUPAC Name |
N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS2/c1-16-11-14-13-10(17-11)12-9(15)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTPKNLZSFAEEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(S1)NC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













